Binding Affinity Differential: Human α-CGRP (8-37) vs. Olcegepant (BIBN4096BS) at Human CGRP Receptors
Human α-CGRP (8-37) exhibits a Ki of 3.2 nM at the human CGRP1 receptor, whereas the small molecule antagonist Olcegepant (BIBN4096BS) displays a Ki of 0.0144 nM (14.4 pM) [1]. This represents a 222-fold higher affinity for Olcegepant compared to the peptide antagonist [1]. A separate study reports a 150-fold affinity advantage for Olcegepant over CGRP (8-37) .
| Evidence Dimension | Binding affinity (Ki) at human CGRP1 receptor |
|---|---|
| Target Compound Data | Ki = 3.2 nM |
| Comparator Or Baseline | Olcegepant (BIBN4096BS): Ki = 0.0144 nM (14.4 pM) |
| Quantified Difference | Olcegepant affinity is 150-222 fold higher |
| Conditions | Radioligand binding assay using [125I]hCGRP on human SK-N-MC cell membranes |
Why This Matters
This data directly informs assay design: Olcegepant is the tool of choice for sub-nanomolar sensitivity, whereas hα-CGRP (8-37) provides a peptide-based benchmark essential for validating native ligand-receptor pharmacology.
- [1] Edvinsson L, et al. Effect of the CGRP receptor antagonist BIBN4096BS in human cerebral, coronary and omental arteries and in SK-N-MC cells. Eur J Pharmacol. 2001;415(2-3):219-227. View Source
